molecular formula C26H30Br2O3 B12897036 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan CAS No. 834892-38-5

3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan

Cat. No.: B12897036
CAS No.: 834892-38-5
M. Wt: 550.3 g/mol
InChI Key: VRHUVHSKOHGXIL-UHFFFAOYSA-N
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Description

3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is a synthetic organic compound belonging to the dibenzofuran family. This compound is characterized by the presence of two bromine atoms at the 3 and 7 positions and two cyclohexylmethoxy groups at the 2 and 8 positions on the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan typically involves multiple steps, starting from commercially available dibenzofuran. The general synthetic route includes:

    Bromination: Dibenzofuran is brominated at the 3 and 7 positions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Alkylation: The brominated dibenzofuran is then subjected to alkylation with cyclohexylmethanol in the presence of a base like potassium carbonate or sodium hydride to introduce the cyclohexylmethoxy groups at the 2 and 8 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Bromination: Using a continuous flow reactor for the bromination step to ensure consistent product quality and yield.

    Automated Alkylation: Employing automated systems for the alkylation step to enhance efficiency and reduce human error.

Chemical Reactions Analysis

Types of Reactions

3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, thioethers, or ethers.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with fewer bromine atoms or altered functional groups.

Scientific Research Applications

3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dibromo-5,5-dimethyl-5H-dibenzo[b,d]silole
  • 2,8-Dibromo-3,7-dimethoxydibenzo[b,d]furan

Uniqueness

3,7-Dibromo-2,8-bis(cyclohexylmethoxy)dibenzo[b,d]furan is unique due to its specific substitution pattern and the presence of cyclohexylmethoxy groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring stability and specific reactivity.

Properties

CAS No.

834892-38-5

Molecular Formula

C26H30Br2O3

Molecular Weight

550.3 g/mol

IUPAC Name

3,7-dibromo-2,8-bis(cyclohexylmethoxy)dibenzofuran

InChI

InChI=1S/C26H30Br2O3/c27-21-13-23-19(11-25(21)29-15-17-7-3-1-4-8-17)20-12-26(22(28)14-24(20)31-23)30-16-18-9-5-2-6-10-18/h11-14,17-18H,1-10,15-16H2

InChI Key

VRHUVHSKOHGXIL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=C3C(=C2)C4=CC(=C(C=C4O3)Br)OCC5CCCCC5)Br

Origin of Product

United States

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